molecular formula C20H14N4O6 B5171486 N,N'-bis(4-nitrophenyl)terephthalamide CAS No. 34062-84-5

N,N'-bis(4-nitrophenyl)terephthalamide

Cat. No. B5171486
CAS RN: 34062-84-5
M. Wt: 406.3 g/mol
InChI Key: LYTXPHIIIZQKMO-UHFFFAOYSA-N
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Description

N,N'-bis(4-nitrophenyl)terephthalamide, also known as BNPT, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. BNPT is a versatile molecule that has shown promising results in the areas of drug delivery, catalysis, and material science. In

Mechanism of Action

The mechanism of action of N,N'-bis(4-nitrophenyl)terephthalamide is not well-understood. However, it is believed that N,N'-bis(4-nitrophenyl)terephthalamide works by forming hydrogen bonds with the target molecule, which allows it to enter the cell and deliver the drug payload. The exact mechanism of action of N,N'-bis(4-nitrophenyl)terephthalamide is an area of active research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N'-bis(4-nitrophenyl)terephthalamide are not well-understood. However, studies have shown that N,N'-bis(4-nitrophenyl)terephthalamide is non-toxic and has low cytotoxicity. This makes N,N'-bis(4-nitrophenyl)terephthalamide a potential candidate for the development of safe and effective drug delivery systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of N,N'-bis(4-nitrophenyl)terephthalamide is its versatility. N,N'-bis(4-nitrophenyl)terephthalamide can be used in a wide range of scientific research fields, including drug delivery, catalysis, and material science. In addition, N,N'-bis(4-nitrophenyl)terephthalamide is relatively easy to synthesize and purify, making it a popular choice for research labs.
However, one of the limitations of N,N'-bis(4-nitrophenyl)terephthalamide is its stability. N,N'-bis(4-nitrophenyl)terephthalamide is prone to hydrolysis and can decompose under certain conditions. This can make it difficult to work with in certain lab experiments.

Future Directions

For research on N,N'-bis(4-nitrophenyl)terephthalamide include the development of new drug delivery systems, catalytic systems, and materials with unique properties.

Scientific Research Applications

N,N'-bis(4-nitrophenyl)terephthalamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of N,N'-bis(4-nitrophenyl)terephthalamide is in the field of drug delivery. N,N'-bis(4-nitrophenyl)terephthalamide has been shown to have excellent drug-loading capabilities and can be used to deliver a wide range of drugs to target cells. This makes N,N'-bis(4-nitrophenyl)terephthalamide a potential candidate for the development of targeted drug delivery systems.
In addition to drug delivery, N,N'-bis(4-nitrophenyl)terephthalamide has also been studied for its catalytic properties. N,N'-bis(4-nitrophenyl)terephthalamide has been shown to be an effective catalyst for various reactions, including Suzuki coupling, Heck reaction, and Sonogashira coupling. This makes N,N'-bis(4-nitrophenyl)terephthalamide a potential candidate for the development of new catalytic systems.

properties

IUPAC Name

1-N,4-N-bis(4-nitrophenyl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O6/c25-19(21-15-5-9-17(10-6-15)23(27)28)13-1-2-14(4-3-13)20(26)22-16-7-11-18(12-8-16)24(29)30/h1-12H,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTXPHIIIZQKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955620
Record name N~1~,N~4~-Bis(4-nitrophenyl)benzene-1,4-dicarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-bis(4-nitrophenyl)terephthalamide

CAS RN

34062-84-5
Record name NSC75042
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~,N~4~-Bis(4-nitrophenyl)benzene-1,4-dicarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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